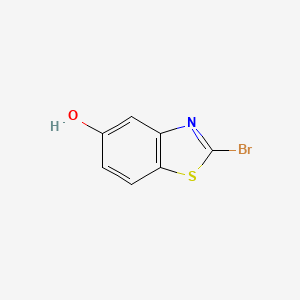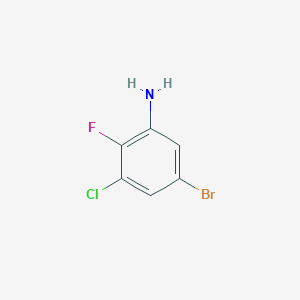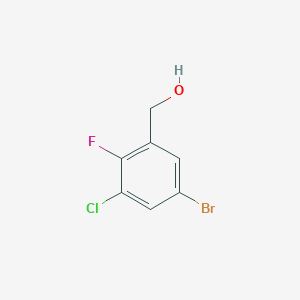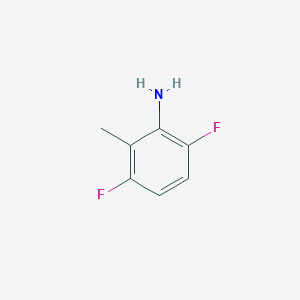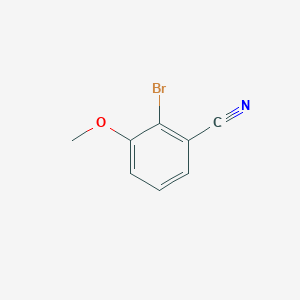
2-Bromo-3-methoxybenzonitrile
Overview
Description
2-Bromo-3-methoxybenzonitrile is an organic compound with the molecular weight of 212.05 . It is also known as 2-bromo-3-methoxybenzene-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.04300, a density of 1.56±0.1 g/cm3, and a boiling point of 285.9±30.0 ºC (760 Torr) .Scientific Research Applications
Nonlinear Optical Properties
The geometric structure and nonlinear optical (NLO) properties of 5-Bromo-2-methoxybenzonitrile have been explored through Density Functional Theory (DFT). This research found that the molecule exhibited frequency doubling and Second Harmonic Generation (SHG) applications, indicating its potential use in NLO applications (Kumar & Raman, 2017).
Synthesis and Transformations
Research has shown the ability to convert 2-hydroxy-3-methoxybenzaldehyde into various derivatives, including 2-mercapto-3-methoxybenzonitrile. These transformations are critical in synthesizing complex organic compounds, demonstrating the versatility of compounds like 2-Bromo-3-methoxybenzonitrile in organic synthesis (Rahman & Scrowston, 1983).
Herbicide Resistance
A study on the herbicide bromoxynil, a related compound, showed the possibility of creating herbicide resistance in plants by introducing a specific detoxification gene. This research suggests that derivatives of bromoxynil, including this compound, could have applications in developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
Environmental Degradation Studies
The environmental degradation of bromoxynil was examined under various conditions, providing insight into how this compound might behave in different environmental contexts. This research is crucial for understanding the environmental impact and breakdown of such chemicals (Knight, Berman, & Häggblom, 2003).
Halide Exchange in Organic Synthesis
The study of halide exchange in organic synthesis, including the use of bromo and fluoro compounds, can provide insights into the manipulation and synthesis of compounds like this compound. This research informs the development of new synthetic routes and compounds (Szumigala et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be replaced by other groups, leading to various chemical transformations . The exact interaction of 2-Bromo-3-methoxybenzonitrile with its targets and the resulting changes would depend on the nature of these targets.
Biochemical Pathways
Brominated compounds are often involved in free radical reactions . These reactions can lead to changes in various biochemical pathways, depending on the nature of the replaced group and the target molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-methoxybenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can be used in the preparation of diaryl azepine-5-one compounds, which are known for their unique physiological and pharmacological activities . The interactions between this compound and these biomolecules are primarily based on its ability to act as a substrate or inhibitor in enzymatic reactions, thereby influencing the overall reaction kinetics and outcomes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in metabolic pathways, leading to altered cellular functions . Additionally, it can impact cell signaling by interacting with specific receptors or enzymes, thereby affecting downstream signaling cascades and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may act as an enzyme inhibitor, preventing the normal catalytic function of the enzyme and thereby disrupting the associated biochemical pathway . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have shown that there is a threshold dose beyond which the compound can cause significant physiological and biochemical changes, including disruptions in metabolic pathways and cellular functions. It is crucial to determine the optimal dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism. It can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways are essential for the detoxification and elimination of the compound from the body. The interactions of this compound with specific enzymes can also influence metabolic flux and the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can be distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues can influence its overall activity and function. Understanding the transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various biochemical processes.
Properties
IUPAC Name |
2-bromo-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKUIMZTAJYITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


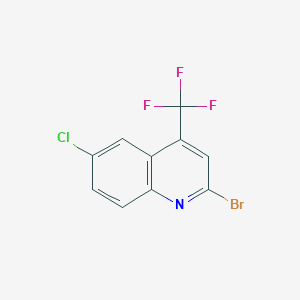

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)


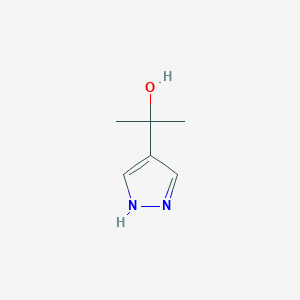
![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)

![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)
